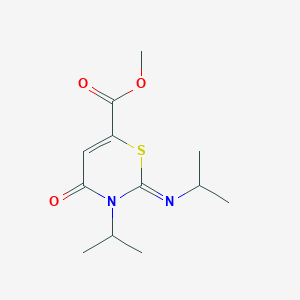

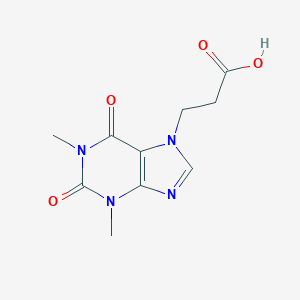

3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)propanoic acid

Descripción general

Descripción

Synthesis and Immunobiological Activity Analysis

The synthesis of 2-amino-3-(purin-9-yl)propanoic acids with various substitutions at the purine base's 6-position was achieved through the Strecker synthesis, starting from 9-(2,2-diethoxyethyl)purines and 2-aminopurines. The substitutions included dimethylamino, cyclopropylamino, pyrrolidin-1-yl, hydroxy, and sulfanyl groups. These derivatives were then evaluated for their immunostimulatory and immunomodulatory effects. Notably, the 2-amino-6-sulfanylpurine derivative stood out for its ability to significantly enhance the secretion of chemokines RANTES and MIP-1alpha. Additionally, many of these compounds were found to increase NO biosynthesis, which was primarily triggered by IFN-gamma .

Molecular Structure and Chemical Reactions Analysis

The molecular structure of the synthesized compounds was characterized using various analytical techniques. Although the specific compound "3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)propanoic acid" is not directly mentioned, the related compounds in the study were characterized by IR, 1H NMR, and mass spectrometry (MS). These techniques provided detailed information about the molecular structure and the presence of functional groups. The chemical reactions involved in the synthesis of related compounds, such as 3,5-dimethoxyhomophthalic acid, included cyclization and oxidative decomposition steps, which are crucial for the formation of the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and the nature of their substituents. The presence of different functional groups, such as dimethylamino and sulfanyl, would influence properties like solubility, acidity, and reactivity. The biological evaluation of these compounds, including their immunobiological activity, suggests that the physical and chemical properties are conducive to biological interactions, particularly in enhancing chemokine secretion and nitric oxide biosynthesis . The mass spectrometric studies provided additional insights into the molecular weights and fragmentation patterns, which are essential for understanding the stability and reactivity of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Crystallization

- The compound has been utilized in synthesizing and crystallizing other chemical entities, as demonstrated in the synthesis of 7-(5-Carboxypentyl)-1,3-dimethylxanthine monohydrate from ethyl acetate, where it played a crucial role in the formation of hydrogen bonds between xanthine and water molecules (Carvalho, Emmerling, & Schneider, 2007).

Polymer Synthesis

- It has been involved in the synthesis of condensation polymers. For example, the oligoester of a derivative was synthesized through condensation polymerization, yielding a white powder with significant molecular weight (Hattori, Takai, & Kinoshita, 1977).

Medicinal Chemistry

- In medicinal chemistry, derivatives of this compound have been studied for their pharmacological properties. A study showed that certain ester derivatives have less toxicity compared to aminophylline and possess strong bronchodilating effects (Peikov et al., 1995).

Chemical Structure Analysis

- The compound's derivatives have been utilized in crystallographic studies to understand the chemical structure and bonding characteristics, as seen in the analysis of the adduct of caffeine and 2-(1,3-dioxoisoindolin-2-yl)acetic acid (Bhatti et al., 2011).

Immunobiological Activity

- Research into the immunobiological activity of certain derivatives, particularly those substituted at the purine base, has shown significant effects on chemokine secretion and NO biosynthesis, indicating potential in immunomodulation (Doláková et al., 2005).

Analytical Chemistry

- In analytical chemistry, the compound's derivatives have been used to develop methods for stereomeric identification, as seen in a chiral RP-HPLC method development for certain xanthine-based compounds (Peikova et al., 2019).

Chemical Synthesis

- Additionally, the compound has been instrumental in the preparation of various bioactive molecules, such as 2-amino-3-(purin-9-yl)propanoic acid derivatives, highlighting its versatility in synthetic organic chemistry (Orlinskii, 1996).

Propiedades

IUPAC Name |

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)4-3-6(15)16/h5H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUPLDFSBVJNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358648 | |

| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)propanoic acid | |

CAS RN |

17781-08-7 | |

| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)